![molecular formula C17H12F3N3OS2 B2769086 N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392301-90-5](/img/structure/B2769086.png)
N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
The compound “N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a thiadiazole ring (a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms), and a trifluoromethyl group (-CF3). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its molecular formula and the known structures of similar compounds. It likely has a complex three-dimensional structure due to the presence of the thiadiazole ring and the benzyl group .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of its functional groups. The amide group could participate in hydrolysis reactions, while the thiadiazole ring might undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting its solubility and reactivity .Scientific Research Applications
a. N-Acylethanolamines (NAEs):
Materials Science and Battery Technology
Beyond medicinal applications, the compound’s unique structure may find utility in materials science:
a. Covalent Organic Frameworks (COFs):- 3,5-Bis(trifluoromethyl)benzyl-modified COF : This modification could enhance the properties of COFs, such as improved capacity and cyclic stability in Li-S batteries .
Computational Chemistry
Density functional theory (DFT) studies have been conducted to understand the electronic properties of this compound. The computed energy levels (HOMO–LUMO) provide insights into its reactivity and stability .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with the serotonergic system .
Mode of Action
A compound with a similar structure has been found to exhibit an antidepressant-like effect in mice, which was related to the modulation of the serotonergic system, specifically the 5-ht1a and 5-ht3 receptors .
Biochemical Pathways
The compound’s interaction with the serotonergic system suggests that it may affect biochemical pathways related to serotonin synthesis, release, and reuptake. Serotonin is a key neurotransmitter involved in many physiological processes, including mood regulation, sleep, appetite, and cognition. Alterations in serotonin signaling are implicated in various psychiatric disorders, including depression and anxiety .
Pharmacokinetics
The compound’s solubility in methanol suggests that it may be well-absorbed in the gastrointestinal tract if administered orally.
Result of Action
A compound with a similar structure has been found to exhibit an antidepressant-like effect in mice .
properties
IUPAC Name |
N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS2/c18-17(19,20)13-8-4-5-11(9-13)10-25-16-23-22-15(26-16)21-14(24)12-6-2-1-3-7-12/h1-9H,10H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXWLLOELKGYQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide |
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